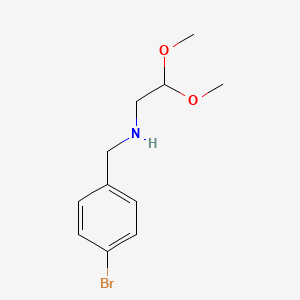

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine

Overview

Description

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is an organic compound that features a bromobenzyl group attached to a dimethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine typically involves the reaction of 4-bromobenzyl bromide with 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine can undergo various types of chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is unique due to its specific combination of a bromobenzyl group with a dimethoxyethanamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS Number: 1036378-89-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H16BrNO2

- Molecular Weight : 274.15 g/mol

- IUPAC Name : N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine

- SMILES Notation : COC(CNCc1ccc(Br)cc1)OC

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.

Inhibition of Bromodomain-Containing Proteins

A significant area of research focuses on the inhibition of bromodomain-containing proteins, which play crucial roles in epigenetic regulation and gene expression. The compound has been studied for its potential to inhibit these proteins, which could have implications in treating diseases characterized by abnormal gene regulation, including cancer .

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. A study exploring related compounds found that modifications to the structure could enhance potency against specific cancer cell lines. The introduction of halogen substituents (like bromine) is known to affect the biological activity positively by increasing lipophilicity and altering binding interactions with target proteins .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant growth inhibition in HepG2 cells (a liver cancer cell line), suggesting that structural analogs could also offer similar therapeutic benefits .

Case Studies and Experimental Findings

| Study | Findings | Relevance |

|---|---|---|

| Study 1 | Compounds with bromine substitution showed enhanced HDAC inhibition | Suggests potential for this compound in cancer therapy |

| Study 2 | Induction of G2/M phase arrest in cancer cells | Indicates possible mechanism for antitumor activity |

| Study 3 | Inhibition of bromodomain-containing proteins leads to altered gene expression | Highlights importance in epigenetic regulation |

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKXFLENZAFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.